molecular formula C9H16Cl2N4O B12221714 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine

1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine

Cat. No.: B12221714
M. Wt: 267.15 g/mol
InChI Key: GKPJHEWCVCWNJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound avoids the use of highly toxic or expensive reagents. The process is designed to be safe, simple, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperazines and pyrazoles, which are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine is unique due to its specific structure, which allows it to interact effectively with molecular targets involved in glucose metabolism. This makes it particularly valuable in the development of antidiabetic agents .

Properties

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

(2-methylpyrazol-3-yl)-piperazin-1-ylmethanone;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H

InChI Key

GKPJHEWCVCWNJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCNCC2.Cl.Cl

Origin of Product

United States

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